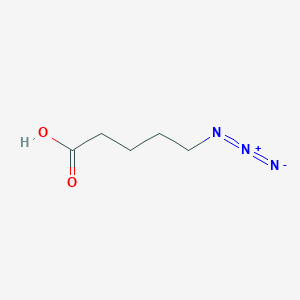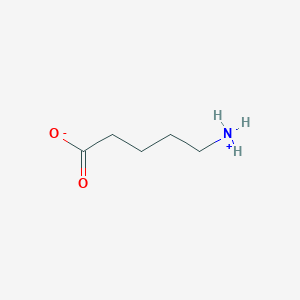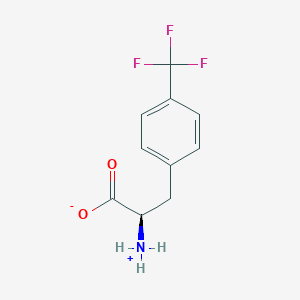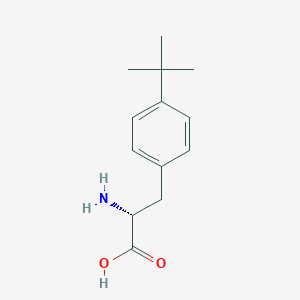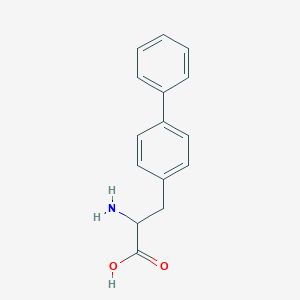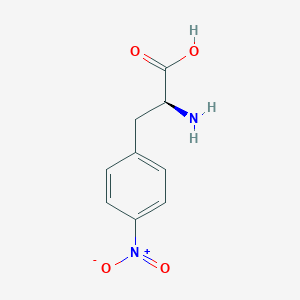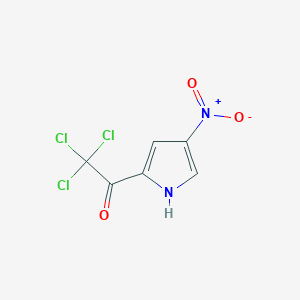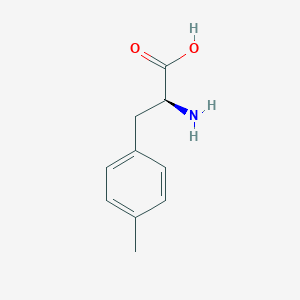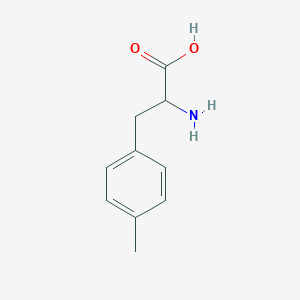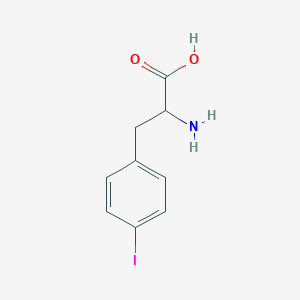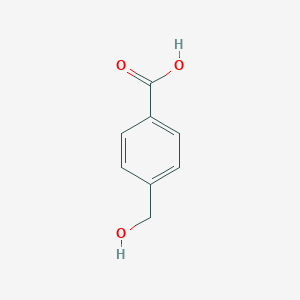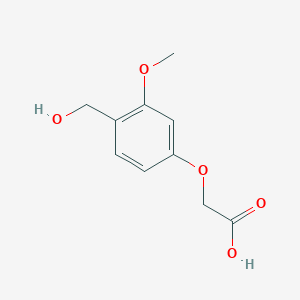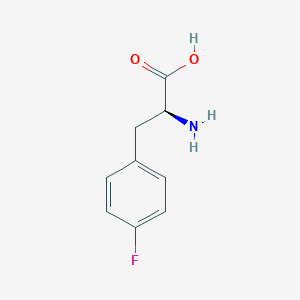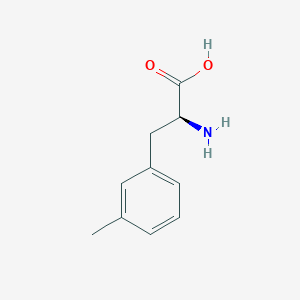
3-Methyl-L-Phenylalanin
Übersicht
Beschreibung
3-Methylphenylalanine is an organic compound belonging to the class of phenylalanine and derivatives. It is characterized by the presence of a methyl group attached to the phenyl ring of phenylalanine.
Wissenschaftliche Forschungsanwendungen
3-Methylphenylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen und als chirales Hilfsmittel in der asymmetrischen Synthese verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in der Proteinsynthese und in Stoffwechselwegen untersucht.
Medizin: Die Forschung ist im Gange, um ihr potenzielles therapeutisches Anwendungsspektrum zu erforschen, einschließlich ihrer Verwendung als Vorläufer für die Arzneimittelentwicklung.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Methylphenylalanin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es auf Enzyme wie Cathepsin B wirkt und verschiedene biochemische Prozesse beeinflusst. Die Wirkungen der Verbindung werden durch ihre Bindung an aktive Zentren von Zielproteinen vermittelt, was zu Veränderungen ihrer Aktivität und Funktion führt .
Ähnliche Verbindungen:
- Phenylalanin
- 4-Methylphenylalanin
- 2-Methylphenylalanin
Vergleich: 3-Methylphenylalanin ist einzigartig aufgrund der Position der Methylgruppe am Phenylring, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu Phenylalanin zeigt 3-Methylphenylalanin eine unterschiedliche Reaktivität und Interaktion mit Enzymen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht .
Wirkmechanismus
Target of Action
3-Methyl-L-phenylalanine is a derivative of the amino acid phenylalanine . It primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is predominantly expressed in the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
Mode of Action
It is known to interact with its primary target, lat1, facilitating the transport of large neutral amino acids . This interaction may result in changes in the concentration of these amino acids within the cell, potentially influencing various cellular processes.
Biochemical Pathways
3-Methyl-L-phenylalanine, like its parent compound phenylalanine, is likely involved in several biochemical pathways. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of certain enzymes in this pathway can lead to the buildup of intermediate compounds, affecting downstream effects .
Pharmacokinetics
It is known that lat1 plays a role in the absorption and distribution of large neutral amino acids, including phenylalanine derivatives . Therefore, it is likely that 3-Methyl-L-phenylalanine’s ADME properties and bioavailability are influenced by its interaction with LAT1.
Result of Action
Given its interaction with lat1, it may influence the concentration of large neutral amino acids within the cell, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of 3-Methyl-L-phenylalanine may be influenced by various environmental factors. For instance, the expression of LAT1 in different tissues could affect the distribution and action of 3-Methyl-L-phenylalanine . Additionally, factors such as pH and the presence of other amino acids could potentially influence its interaction with LAT1 and its subsequent effects .
Safety and Hazards
Zukünftige Richtungen
The use of L-phenylalanine and its derivatives in drug delivery is a promising area of research . For instance, the L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . Several drugs and prodrugs designed as LAT1 substrates have been developed to improve targeted delivery into the brain and cancer cells .
Biochemische Analyse
Biochemical Properties
3-Methyl-L-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be a substrate for enzymes like phenylalanine hydroxylase, which converts phenylalanine into tyrosine . The nature of these interactions is largely dependent on the specific molecular structure of 3-Methyl-L-phenylalanine.
Cellular Effects
It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 3-Methyl-L-phenylalanine may have similar effects.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other phenylalanine derivatives .
Metabolic Pathways
3-Methyl-L-phenylalanine is likely involved in metabolic pathways similar to those of phenylalanine. Phenylalanine is a precursor in the biosynthesis of other amino acids and bioactive compounds
Transport and Distribution
It is plausible that it may interact with transporters or binding proteins, similar to other amino acids .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other amino acids .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methylphenylalanin kann über verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die reduktive Methylaminierung von Phenylpyruvat unter Verwendung von gentechnisch veränderten Mikroorganismen wie Corynebacterium glutamicum. Diese Methode beinhaltet die Verwendung spezifischer Enzyme und Bedingungen, um hohe Ausbeuten und Enantiomerenreinheit zu erzielen .
Industrielle Produktionsverfahren: Die industrielle Produktion von 3-Methylphenylalanin erfolgt häufig unter Verwendung von Fermentationsprozessen mit gentechnisch veränderten Mikroorganismen. Diese Prozesse sind optimiert, um eine hohe Produktivität und Wirtschaftlichkeit zu gewährleisten. Die Verwendung von Glucose oder Xylose als Kohlenstoffquellen wurde berichtet, die Produktion von 3-Methylphenylalanin mit erheblichen Ausbeuten zu unterstützen .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methylphenylalanin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden von den in der Verbindung vorhandenen funktionellen Gruppen beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation von 3-Methylphenylalanin verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel unter bestimmten Bedingungen.
Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Vergleich Mit ähnlichen Verbindungen
- Phenylalanine
- 4-Methylphenylalanine
- 2-Methylphenylalanine
Comparison: 3-Methylphenylalanine is unique due to the position of the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to phenylalanine, 3-Methylphenylalanine exhibits different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBSTONIYRNRI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921552 | |
| Record name | 3-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-37-3 | |
| Record name | 3-Methyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


